3-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine
Description
Properties
CAS No. |
753449-59-1 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-[2-(1H-imidazol-5-yl)ethyl]pyridine |
InChI |
InChI=1S/C10H11N3/c1-2-9(6-11-5-1)3-4-10-7-12-8-13-10/h1-2,5-8H,3-4H2,(H,12,13) |
InChI Key |
AUCZZMVMIXBWEJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CCC2=CN=CN2 |
Canonical SMILES |
C1=CC(=CN=C1)CCC2=CN=CN2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 2 3h Imidazol 4 Yl Ethyl Pyridine
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 3-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine reveals several strategic disconnections for its synthesis. The most logical approaches involve disconnecting the molecule at the ethyl linker or by deconstructing one or both of the heterocyclic rings.
Key Disconnection Points:
C-C Bond of the Ethyl Linker: This is a primary disconnection strategy. It suggests the coupling of a 3-pyridylmethyl or a 3-pyridylethyl synthon with a suitable imidazole (B134444) derivative. For instance, a 3-pyridylmethyl halide could react with a 4-imidazoleacetonitrile followed by reduction.
Pyridine (B92270) Ring C-C or C-N Bonds: This approach involves building the pyridine ring onto a pre-existing imidazole-ethyl fragment. This could be achieved through multicomponent reactions or condensation strategies. tubitak.gov.tr
Imidazole Ring C-C or C-N Bonds: Conversely, the imidazole ring can be constructed on a pyridine-ethyl precursor. This is a common strategy in heterocyclic chemistry, utilizing reactions like the Debus-Radziszewski synthesis. mdpi.com
These disconnections pave the way for various synthetic routes, allowing for flexibility in starting material selection and reaction conditions.
Classical and Modern Synthetic Routes to the Core Structure
The synthesis of this compound can be approached by focusing on the sequential or convergent assembly of its three key components: the imidazole ring, the pyridine ring, and the ethyl linker.
Strategies for Imidazole Ring Construction and Functionalization
The imidazole ring is a fundamental heterocycle, and numerous methods exist for its synthesis and functionalization. mdpi.com
Classical Methods:
Debus-Radziszewski Imidazole Synthesis: This one-pot reaction combines a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form a substituted imidazole. mdpi.com While versatile, it may lack regioselectivity for complex substrates.
From α-Haloketones: The reaction of an α-haloketone with an amidine is a widely used method for forming imidazoles.
Modern Methods:
Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, reacting with an aldimine to form the imidazole ring. It offers good yields and is a popular choice for the synthesis of substituted imidazoles.
Metal-Catalyzed Cyclizations: Various transition metal-catalyzed reactions have been developed for imidazole synthesis, often offering milder conditions and greater functional group tolerance. acs.org
Functionalization of the imidazole ring, for instance, to introduce the ethyl linker precursor, can be achieved through various C-C bond-forming reactions on a pre-formed imidazole ring.
Strategies for Pyridine Ring Synthesis and Derivatization
The synthesis of the pyridine ring is also well-established, with both classical and modern approaches available.
Classical Methods:
Hantzsch Pyridine Synthesis: This is a multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297).
Kröhnke Pyridine Synthesis: This method involves the reaction of pyridinium (B92312) salts with α,β-unsaturated carbonyl compounds.
Modern Methods:
Transition Metal-Catalyzed Cycloadditions: [4+2] cycloaddition reactions involving 1-azadienes are a powerful modern tool for constructing pyridine rings.
Cross-Coupling Reactions: Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides are effective for introducing substituents onto a pre-formed pyridine ring. nih.govnih.gov
Derivatization at the 3-position of the pyridine ring is crucial for introducing the ethyl linker. This can be achieved by starting with a 3-substituted pyridine or by functionalizing the pyridine ring at a later stage.
Approaches to the Ethyl Linker Formation
The formation of the ethyl bridge between the imidazole and pyridine rings is a critical step in the synthesis. Several C-C bond-forming reactions can be employed.
Key Coupling Strategies:
| Coupling Reaction | Pyridine Precursor | Imidazole Precursor | Notes |
| Wittig Reaction | 3-Pyridylphosphonium ylide | Imidazole-4-carbaldehyde | Forms a vinyl linker, which requires subsequent reduction. organic-chemistry.orglibretexts.orgmasterorganicchemistry.comwikipedia.orgudel.edu |
| Heck Coupling | 3-Vinylpyridine | Halogenated imidazole (e.g., 4-iodoimidazole) | A palladium-catalyzed reaction to form a vinyl linker, followed by reduction. researchgate.netresearchgate.netnih.gov |
| Sonogashira Coupling | 3-Ethynylpyridine | Halogenated imidazole | Forms an ethynyl (B1212043) linker, which requires reduction to the ethyl group. libretexts.orgnih.govwikipedia.org |
| Suzuki Coupling | 3-Pyridylboronic acid | 4-(2-Haloethyl)imidazole | A versatile palladium-catalyzed cross-coupling reaction. nih.govorgsyn.orgresearchgate.netrsc.org |
| Grignard Reaction | 3-Pyridylmethylmagnesium chloride | Imidazole-4-acetaldehyde | A classic organometallic reaction for C-C bond formation. |
Stereoselective Synthesis of Chiral Analogs
The development of stereoselective methods for the synthesis of chiral analogs of this compound is important for exploring its potential biological activities, as stereoisomers can exhibit different pharmacological profiles.
Approaches to stereoselectivity can include:
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to either the pyridine or imidazole fragment can direct the stereochemical outcome of subsequent reactions. The Ellman sulfinamide is a widely used chiral auxiliary for the asymmetric synthesis of amines. yale.edu
Asymmetric Catalysis: The use of chiral catalysts in key bond-forming steps can induce enantioselectivity. For instance, chiral ligands can be used in reduction or coupling reactions. nih.govnih.gov
Enzymatic Resolutions: Biocatalytic methods, such as the use of lipases, can be employed to resolve racemic mixtures or to perform enantioselective transformations. rsc.org
For example, the asymmetric reduction of a 3-[2-(1H-imidazol-4-yl)vinyl]pyridine intermediate using a chiral catalyst could yield an enantiomerically enriched product.
Green Chemistry Principles and Sustainable Synthesis Approaches
Incorporating green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and efficient processes.
Key Green Chemistry Strategies:
| Principle | Application in Synthesis |
| Atom Economy | Multicomponent reactions (e.g., Hantzsch or Debus-Radziszewski) are inherently more atom-economical. tubitak.gov.tr |
| Use of Safer Solvents | Utilizing water or other green solvents like ethanol (B145695) can reduce the environmental impact. Microwave-assisted synthesis in water has been shown to be effective for related heterocyclic systems. |
| Energy Efficiency | Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. |
| Catalysis | The use of catalytic amounts of reagents, especially non-toxic and recyclable catalysts, is preferred over stoichiometric reagents. Biocatalysis, using enzymes like lipases, offers a green alternative to traditional chemical catalysts. rsc.org |
Recent research has focused on developing eco-friendly synthetic routes for related imidazole-containing compounds, such as the use of phosphoric acid as a catalyst in glycerol (B35011) medium. organic-chemistry.org
Reaction Mechanisms and Kinetic Studies in Synthetic Pathways
The synthesis of this compound can be approached through various synthetic routes, often involving the construction of the imidazole ring followed by its linkage to the pyridine moiety, or vice-versa. While specific kinetic studies for the synthesis of this exact molecule are not extensively documented in publicly available literature, the reaction mechanisms can be inferred from analogous syntheses of related imidazo[1,2-a]pyridines and other substituted imidazole and pyridine derivatives.
One plausible pathway involves a multi-component reaction, such as the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. beilstein-journals.org This reaction typically involves the condensation of an aminopyridine, an aldehyde, and an isocyanide under acidic catalysis. A plausible mechanism for a GBB-type reaction involves the initial activation of the carbonyl compound by a Brønsted or Lewis acid catalyst, followed by a nucleophilic attack from the aminopyridine to form an iminium ion. This intermediate then undergoes a [4+1] cycloaddition with the isocyanide, and a subsequent 1,3-hydrogen shift furnishes the final imidazo[1,2-a]pyridine (B132010) product. beilstein-journals.org The use of catalysts like phosphotungstic acid (HPW) in ethanol under microwave irradiation has been shown to be effective for similar syntheses, offering high yields in short reaction times. beilstein-journals.org
Another potential synthetic route is the condensation of a suitable α-haloketone with a 2-aminopyridine (B139424) derivative. scirp.org This method often proceeds under neutral to basic conditions. The reaction mechanism likely involves the initial N-alkylation of the aminopyridine by the α-haloketone, followed by an intramolecular cyclization to form the imidazole ring.
The following table summarizes potential synthetic approaches and the key reaction parameters that would require kinetic investigation for the synthesis of this compound.
| Synthetic Approach | Key Reactants | Potential Catalysts | Reaction Parameters for Kinetic Study |
| Groebke–Blackburn–Bienaymé Reaction | 3-vinylpyridine, glyoxal, isocyanide | Phosphotungstic acid (HPW), Lewis acids | Reactant concentrations, catalyst loading, temperature, microwave power and duration |
| α-Haloketone Condensation | 4-(2-chloroacetyl)imidazole, 3-aminopyridine | Base (e.g., K2CO3, NaH) | Reactant concentrations, base strength and concentration, temperature, solvent effects |
| Catalytic Hydrogenation | 3-(2-imidazol-4-ylethynyl)pyridine | Palladium on carbon (Pd/C), Platinum oxide (PtO2) | Hydrogen pressure, catalyst loading, temperature, solvent |
Isolation, Purification, and Yield Optimization for Research Scale Production
The successful isolation and purification of this compound from the reaction mixture are critical for obtaining a compound of high purity suitable for research purposes. Standard laboratory techniques such as extraction, chromatography, and crystallization are commonly employed.
Isolation: Following the completion of the reaction, the initial workup typically involves quenching the reaction and removing the solvent under reduced pressure. The crude product is often extracted from the aqueous phase using an organic solvent like ethyl acetate or dichloromethane. scirp.orgelectronicsandbooks.com The organic layers are then combined, dried over an anhydrous salt such as sodium sulfate, and concentrated. scirp.org
Purification: Purification of the crude product is most commonly achieved through column chromatography. The choice of stationary and mobile phases is crucial for effective separation.
Column Chromatography: Silica gel is a frequently used stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate or dichloromethane. scirp.orgrsc.org The polarity of the eluent is often gradually increased to facilitate the separation of the target compound from impurities. For instance, a gradient of hexane/ethyl acetate (e.g., from 80:20 to 70:30) has been used for the purification of similar heterocyclic compounds. scirp.org The fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Crystallization: After chromatographic purification, the product can be further purified by crystallization. The choice of solvent is critical and is determined by the solubility of the compound. Solvents such as acetone, methanol, or ethanol, or mixtures thereof, have been used for the crystallization of related pyridine and imidazole derivatives. scirp.orgresearchgate.net The process involves dissolving the compound in a minimum amount of a hot solvent and then allowing it to cool slowly, leading to the formation of crystals of the pure compound.
Yield Optimization: Optimizing the yield for the research-scale production of this compound involves a systematic investigation of various reaction parameters.
Catalyst Screening: The choice of catalyst can significantly impact the reaction rate and yield. For reactions like the GBB, screening different Lewis and Brønsted acids can lead to improved outcomes. beilstein-journals.org For hydrogenation reactions, the selection of the metal catalyst (e.g., Pd, Pt) and its support is important. researchgate.net
Reaction Conditions: Optimizing parameters such as temperature, reaction time, and reactant stoichiometry is crucial. The use of microwave heating has been shown to accelerate reaction times and improve yields in the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org
Solvent Selection: The solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism. Therefore, screening a range of solvents is often necessary to find the optimal one.
The table below outlines common purification techniques and parameters for yield optimization.
| Purification Method | Stationary Phase | Typical Eluent System | Yield Optimization Strategy | Key Parameters to Monitor |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Chloroform/Methanol | Fine-tuning eluent polarity and gradient | TLC analysis of fractions |
| Crystallization | N/A | Acetone, Methanol, Ethanol | Slow cooling, use of anti-solvents | Crystal morphology and melting point |
| Extraction | N/A | Ethyl Acetate, Dichloromethane | pH adjustment of the aqueous phase | Partition coefficient |
By systematically applying these synthetic, purification, and optimization strategies, this compound can be produced at a research scale with high purity and in reasonable yields, enabling further investigation of its chemical and biological properties.
Advanced Structural Elucidation and Spectroscopic Characterization
Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions. While a dedicated crystal structure for 3-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine is not publicly available, extensive crystallographic studies on its structural isomer, histamine (B1213489), offer significant insights into the expected solid-state conformation. researchgate.netrsc.org
In the solid state, the histamine molecule, as a free base, crystallizes in a monoclinic system, revealing that the imidazole (B134444) and ethylamine (B1201723) side-chain moieties are not coplanar. acs.org Specifically, in the crystal structure of histamine diphosphate (B83284) monohydrate, the atoms of the histamine cation are arranged in two almost perpendicular planes: the plane of the imidazole ring and that of the side chain. rsc.org This perpendicular arrangement is a common feature in related structures and is anticipated for this compound as well.
Table 1: Expected Crystallographic Parameters for this compound based on Histamine Analogues
| Parameter | Expected Value/Feature | Reference Compound(s) |
|---|---|---|
| Imidazole Ring | Planar | Histamine, Histidine rsc.orgacs.org |
| Pyridine (B92270) Ring | Planar | Pyridine derivatives |
| Side-Chain Conformation | Staggered, likely perpendicular to ring systems | Histamine diphosphate rsc.org |
| Hydrogen Bonding | Strong N-H···N interactions between imidazole and pyridine rings | Histamine researchgate.net |
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Ligand Binding
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, a combination of one-dimensional and two-dimensional NMR techniques would provide a wealth of information.
High-resolution ¹H and ¹³C NMR spectra allow for the precise determination of chemical shifts and spin-spin coupling constants, which are highly sensitive to the electronic environment of each nucleus. By analyzing data from analogous compounds, we can predict the spectral features of this compound.
In the ¹H NMR spectrum, the protons on the imidazole ring are expected to appear as singlets or doublets in the aromatic region, typically between 7.0 and 8.5 ppm, depending on the tautomeric state and solvent. For instance, in histamine dihydrochloride (B599025) in D₂O, the imidazole protons appear at approximately 7.44 ppm and 8.70 ppm. chemicalbook.com The pyridine ring protons would also resonate in the aromatic region, with distinct chemical shifts influenced by the electron-withdrawing nature of the nitrogen atom and the position of the ethyl substituent. The protons of the ethyl bridge would likely appear as two triplets in the aliphatic region, around 2.6-3.4 ppm, with coupling constants (J-values) of approximately 7-8 Hz, indicative of free rotation around the C-C bond. researchgate.netchemicalbook.com
In the ¹³C NMR spectrum, the carbon atoms of the imidazole and pyridine rings would exhibit distinct signals in the downfield region (115-150 ppm). researchgate.netchemicalbook.com The ethyl carbons would be found in the upfield region (20-40 ppm). The exact chemical shifts would be valuable for confirming the substitution pattern of the two heterocyclic rings.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Reference Compound(s) |
|---|---|---|---|
| Imidazole C2-H | ~8.7 | ~134 | Histamine chemicalbook.comresearchgate.net |
| Imidazole C5-H | ~7.4 | ~117 | Histamine chemicalbook.comresearchgate.net |
| Pyridine C2-H | ~8.4 | ~148 | 3-Ethylpyridine chemicalbook.comchemicalbook.com |
| Pyridine C4-H | ~7.2 | ~123 | 3-Ethylpyridine chemicalbook.comchemicalbook.com |
| Pyridine C5-H | ~7.5 | ~137 | 3-Ethylpyridine chemicalbook.comchemicalbook.com |
| Pyridine C6-H | ~8.4 | ~150 | 3-Ethylpyridine chemicalbook.comchemicalbook.com |
| Ethyl -CH₂- (Py) | ~2.6 | ~25 | 3-Ethylpyridine chemicalbook.comchemicalbook.com |
Dynamic NMR (DNMR) techniques are employed to study time-dependent processes such as conformational changes or chemical exchange. For this compound, the ethyl linker allows for considerable conformational flexibility. In contrast to the solid state, where a single conformation is locked in the crystal lattice, in solution, the molecule will exist as a population of interconverting rotamers.
Studies on histamine have shown that in aqueous solution, there is a nearly equal population of the trans and gauche rotamers with respect to the ethyl side chain, and the exchange between these forms is fast on the NMR timescale. nih.govrsc.org This rapid exchange leads to averaged chemical shifts and coupling constants. Variable temperature NMR experiments could be used to slow down this exchange, potentially allowing for the observation of distinct signals for the different conformers at low temperatures. This would enable the determination of the activation energy for the rotational barrier. Furthermore, the tautomerism of the imidazole ring (N¹-H vs. N³-H) is another dynamic process that can be studied by NMR, often influenced by pH and solvent.
Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to produce the protonated molecule, [M+H]⁺.
The subsequent fragmentation of this ion, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), would provide valuable structural information. Based on studies of histamine and related structures, several key fragmentation pathways can be predicted. nih.govacs.orgacs.orgresearchgate.net
A primary fragmentation event would likely be the benzylic-like cleavage of the C-C bond of the ethyl bridge adjacent to the imidazole ring, leading to the formation of a stable imidazolylmethyl cation. Another expected fragmentation is the loss of a neutral molecule, such as ammonia (B1221849) if the imidazole ring were to undergo rearrangement, a process observed for histamine where a loss of NH₃ from the protonated molecule is a dominant fragmentation pathway. nih.govacs.orgacs.org The pyridine ring can also influence fragmentation, with potential cleavages leading to characteristic pyridine-containing fragment ions.
Table 3: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of Protonated this compound
| m/z (predicted) | Proposed Structure/Loss | Reference Compound(s) |
|---|---|---|
| [M+H]⁺ | Protonated molecule | General MS principle |
| [M+H - NH₃]⁺ | Loss of ammonia | Histamine nih.govacs.org |
| [Imidazolylmethyl cation] | Cleavage of ethyl bridge | Histamine, substituted imidazoles |
| [Pyridinylmethyl cation] | Cleavage of ethyl bridge | Substituted pyridines |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Studies
The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3000-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring, likely broadened due to hydrogen bonding. researchgate.net The aromatic C-H stretching vibrations of both the pyridine and imidazole rings would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic rings are expected in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net The aliphatic C-H stretching of the ethyl group will be observed between 2850 and 3000 cm⁻¹.
Raman spectroscopy would provide complementary information. The ring breathing modes of the pyridine and imidazole rings are often strong in the Raman spectrum and are sensitive to substitution and protonation state. nih.govmdpi.com For imidazole, intense modes around 1265 and 1326 cm⁻¹ are characteristic. researchgate.net The study of these vibrational modes, particularly changes upon deuteration or in different solvents, can provide detailed insights into hydrogen bonding interactions.
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Reference Compound(s) |
|---|---|---|---|
| N-H Stretch (Imidazole) | 3000-3400 (broad) | Weak | Imidazole derivatives researchgate.net |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Pyridine, Imidazole researchgate.netresearchgate.net |
| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 | 3-Ethylpyridine |
| C=C, C=N Ring Stretch | 1400-1600 | 1400-1600 (strong) | Pyridine, Imidazole researchgate.netmdpi.com |
| Imidazole Ring Breathing | ~1326 | ~1265 (strong) | Imidazole researchgate.net |
Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions and Probe Development
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions of the pyridine and imidazole chromophores.
Pyridine exhibits a strong π → π* transition around 250-260 nm and a weaker n → π* transition at a longer wavelength. sielc.comresearchgate.net Imidazole derivatives also absorb in the UV region. The conjugation of these two ring systems through the ethyl bridge is not direct, so the spectrum is likely to be an overlap of the individual chromophore absorptions, possibly with some minor shifts due to electronic interactions. The absorption spectrum could be sensitive to pH, as protonation of either the pyridine or imidazole nitrogen atoms would alter the electronic structure and thus the energy of the electronic transitions. rsc.org
Many imidazole derivatives are known to be fluorescent, emitting light after being excited by UV radiation. nih.govresearchgate.netnih.gov The fluorescence properties of this compound would depend on the efficiency of radiative decay from the excited state. The presence of the pyridine ring could potentially quench the fluorescence of the imidazole moiety through intersystem crossing or other non-radiative decay pathways. However, if the compound is fluorescent, it could have applications as a molecular probe, with its fluorescence intensity or wavelength potentially being sensitive to the local environment, such as pH or the presence of metal ions. rsc.org
Table 5: Predicted Electronic Spectroscopy Properties for this compound
| Spectroscopic Parameter | Predicted Characteristic | Reference Compound(s) |
|---|---|---|
| UV-Vis Absorption Maxima (λmax) | ~260 nm (π → π*) | Pyridine, Imidazole derivatives sielc.comresearchgate.net |
| Molar Absorptivity (ε) | Moderate to high for π → π* | Pyridine, Imidazole derivatives |
| Fluorescence Emission | Possible, dependent on quantum yield | Imidazole derivatives nih.govresearchgate.netnih.gov |
| Stokes Shift | Dependent on excited state geometry | Imidazole derivatives researchgate.net |
Chiroptical Methods (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
Following a comprehensive search of scientific literature and chemical databases, no specific research findings or data on the chiroptical properties of this compound were identified. This includes the absence of studies utilizing Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) for the stereochemical assignment of this particular compound.
The lack of available information indicates that the enantiomers of this compound may not have been synthesized, separated, or characterized using these advanced spectroscopic techniques. Chiroptical methods are specifically applied to chiral molecules, which are compounds that exist as non-superimposable mirror images (enantiomers). For these methods to be relevant, the compound must possess a chiral center or exhibit another form of chirality.
While the fundamental principles of CD and ORD are well-established for determining the absolute configuration and conformational analysis of chiral molecules, their application is contingent on the existence and investigation of the specific enantiomers of a compound. Without any published research on the synthesis of chiral this compound or its subsequent analysis by chiroptical methods, no data tables or detailed research findings can be provided.
Therefore, the stereochemical assignment of this compound using Circular Dichroism and Optical Rotatory Dispersion remains an uninvestigated area of research.
Computational Chemistry and Theoretical Modeling of 3 2 3h Imidazol 4 Yl Ethyl Pyridine
Quantum Mechanical (QM) Calculations for Electronic Structure, Dipole Moments, and Frontier Orbitals
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine, these calculations can elucidate its electronic structure, dipole moment, and frontier molecular orbitals (HOMO and LUMO). Such parameters are crucial for predicting the molecule's stability, solubility, and reactivity.
Hartree-Fock (HF) and Density Functional Theory (DFT) are common QM methods used for these purposes. nih.gov DFT, in particular, offers a good balance between accuracy and computational cost for molecules of this size. Calculations would typically be performed using a basis set like 6-31G** to obtain optimized geometry and electronic properties. nih.gov
Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov
Illustrative QM Data for Analogous Molecules:
| Property | Illustrative Value (Histamine) | Illustrative Value (Pyridine Derivative) | Method/Basis Set | Reference |
| Dipole Moment (Debye) | ~3.5 - 4.5 D | ~2.2 D | DFT/B3LYP/6-311++G(d,p) | researchgate.netnih.gov |
| HOMO Energy (eV) | ~ -8.5 eV | ~ -6.7 eV | DFT/B3LYP/6-31G | nih.govresearchgate.net |
| LUMO Energy (eV) | ~ -0.5 eV | ~ -1.5 eV | DFT/B3LYP/6-31G | nih.govresearchgate.net |
| HOMO-LUMO Gap (eV) | ~ 8.0 eV | ~ 5.2 eV | DFT/B3LYP/6-31G** | nih.govresearchgate.net |
Density Functional Theory (DFT) Applications in Predicting Reactivity and Spectroscopic Parameters
DFT is a versatile tool that extends beyond basic electronic structure calculations. It is widely used to predict various reactivity descriptors and to simulate spectroscopic data, which can then be compared with experimental results for validation.
Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be derived from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity. researchgate.net For instance, the electrophilicity index helps in understanding the molecule's behavior in reactions involving charge transfer. researchgate.net
Furthermore, DFT calculations are invaluable for predicting vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. nih.gov This theoretical spectrum aids in the assignment of experimental spectral bands to specific molecular vibrations, such as the stretching and bending of the imidazole (B134444) and pyridine (B92270) rings, and the ethyl chain. nih.govresearchgate.net Such analyses confirm the molecular structure and provide insights into the strength of its chemical bonds.
Illustrative DFT-Predicted Reactivity and Spectroscopic Data:
| Parameter | Illustrative Value (Pyridine Derivative) | Method | Reference |
| Chemical Potential (μ) | -4.1 eV | DFT/B3LYP | researchgate.net |
| Hardness (η) | 2.6 eV | DFT/B3LYP | researchgate.net |
| Electrophilicity Index (ω) | 3.2 eV | DFT/B3LYP | researchgate.net |
| Prominent IR Peak (C=N stretch) | ~1650 cm⁻¹ | DFT/B3LYP/6-31G(d,p) | acs.org |
| Prominent IR Peak (Aromatic C-H stretch) | ~3050 cm⁻¹ | DFT/B3LYP/6-31G(d,p) | acs.org |
Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution and Receptor Complexes
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, which is essential for understanding conformational flexibility and interactions in a realistic environment, such as in aqueous solution or when bound to a biological target. researchgate.netresearchgate.net
For this compound, MD simulations can reveal the preferred conformations of the ethyl linker and the relative orientations of the imidazole and pyridine rings in water. This is crucial as the molecule's conformation can significantly impact its ability to bind to a receptor. These simulations can analyze properties like the radial distribution function to understand the solvation shell around the molecule. researchgate.net
When studying the interaction of this compound with a receptor, such as a histamine (B1213489) receptor, MD simulations are used to assess the stability of the docked pose. nih.govrsc.org By simulating the ligand-receptor complex over nanoseconds, researchers can observe the dynamics of the binding pocket, the stability of key interactions (like hydrogen bonds), and any conformational changes in the protein or the ligand. rsc.org
Docking Studies and Molecular Modeling of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. nih.govacademicjournals.org For this compound, which is structurally related to histamine, relevant targets for docking studies include the histamine H1, H2, H3, and H4 receptors. nih.govnih.govacademicjournals.org
The process involves generating a multitude of possible binding poses of the ligand within the receptor's active site and then using a scoring function to rank these poses based on their predicted binding affinity. academicjournals.org Successful docking studies can identify key amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. nih.gov For example, studies on histamine H1 receptor antagonists often highlight interactions with residues like aspartate, tyrosine, and phenylalanine. researchgate.net These insights are instrumental in explaining the molecule's biological activity and in designing more potent and selective analogs.
Illustrative Docking Results for Histamine Analogs with Histamine H1 Receptor:
| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Docking Software | Reference |
| Chlorpheniramine | -139.35 (Atomic Contact Energy) | Not specified | PatchDock | academicjournals.org |
| Cloperastine Derivative | -8.5 | MET 183, THR 184, ILE 187 | FRED 1.1 | nih.gov |
| Hydroxyzine | -9.2 | ASP 107, LYS 191 | AutoDock Vina | researchgate.net |
| Desloratadine | -8.9 | ASP 107, PHE 435 | AutoDock Vina | researchgate.net |
QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Modeling for Predictive Research
QSAR and QSPR are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net For a class of compounds including this compound, a QSAR model could be developed to predict their antagonist potency at a specific histamine receptor. nih.govresearchgate.net
To build a QSAR model, a set of known active compounds (a training set) is used. For each compound, a variety of molecular descriptors are calculated. These can include 0D descriptors (e.g., molecular weight), 1D descriptors (e.g., functional group counts), 2D descriptors (e.g., topological indices), and 3D descriptors (e.g., steric or electrostatic fields). nih.govresearchgate.net Statistical techniques like multiple linear regression (MLR) or machine learning algorithms are then used to create a mathematical equation that relates a selection of these descriptors to the observed biological activity. researchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs. nih.govresearchgate.net
Commonly Used Descriptors in QSAR Models for Histamine Antagonists:
| Descriptor Type | Examples | Relevance | Reference |
| Constitutional (0D/1D) | Molecular Weight, Atom Counts | Basic properties influencing size and composition | researchgate.net |
| Topological (2D) | Wiener Index, Randic Index | Describes molecular branching and connectivity | nih.gov |
| Quantum Chemical (3D) | HOMO/LUMO energies, Dipole Moment | Relates to electronic properties and reactivity | nih.gov |
| Hydrophobic (3D) | LogP | Crucial for membrane permeability and reaching CNS targets | nih.gov |
| Steric (3D) | Molar Refractivity, van der Waals Volume | Influences the fit within a receptor binding pocket | nih.gov |
Cheminformatics Approaches for Analog Design and Virtual Screening
Cheminformatics combines chemistry, computer science, and information technology to analyze large datasets of chemical compounds. neovarsity.org It plays a vital role in modern drug discovery, particularly in the design of novel analogs and in the virtual screening of large compound libraries. neovarsity.orgnih.gov
Starting with this compound as a lead compound, cheminformatics tools can be used to design a virtual library of analogs. This can be done by systematically modifying different parts of the molecule, such as substituting various groups on the pyridine or imidazole rings.
Once a virtual library is created, it can be subjected to virtual screening. neovarsity.org This process uses computational filters to rapidly eliminate compounds with undesirable properties (e.g., poor drug-likeness, predicted toxicity) and to prioritize those with a high probability of being active. youtube.com Ligand-based virtual screening identifies compounds structurally similar to the lead, while structure-based virtual screening uses docking to find molecules that fit well into the target receptor's binding site. neovarsity.org These approaches significantly accelerate the hit-to-lead optimization process. youtube.com
Mechanistic Investigations of Molecular Interactions Pre Clinical Focus
Ligand-Receptor Binding Mechanisms and Kinetic Profiles
The interaction of 3-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine and structurally related compounds with various receptors has been a key area of research, revealing insights into their binding mechanisms and kinetic profiles.
Research has demonstrated that imidazole (B134444) and pyridine-containing compounds can exhibit significant selectivity for specific receptor subtypes. For instance, derivatives of pyridine (B92270) have been shown to bind to adenosine (B11128) A3 receptors with considerable selectivity over A1 and A2A subtypes. nih.gov The substitution pattern on the pyridine and dihydropyridine (B1217469) rings plays a crucial role in this selectivity. For example, the inclusion of a 6-phenyl group in a dihydropyridine structure enhanced A3 receptor selectivity by over 50-fold compared to A1 and A2A receptors. nih.gov
The imidazole moiety is a well-known pharmacophore for histamine (B1213489) receptors. The compound immethridine, which is 4-(1H-imidazol-4(5)-ylmethyl)pyridine, a structural isomer of the subject compound, is a potent and highly selective histamine H3 receptor agonist, showing over 300-fold selectivity over the H4 receptor. nih.gov This high selectivity is attributed to the specific interactions of the pyridine ring within the H3 receptor binding pocket, a substitution for the piperidine (B6355638) ring found in other H3 agonists like immepip. nih.gov Computational studies on histamine H3 receptor antagonists have highlighted the importance of specific residues, such as E2065.46, in binding selective agonists. nih.gov Furthermore, the interplay between conserved residues like E5.46 and S5.43 in both H3 and H4 receptors, along with non-conserved residues like M3786.55 in the H3 receptor, contributes to subtype selectivity. nih.gov
Allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) binding site to modulate receptor activity, is another important mechanism. While direct evidence for allosteric modulation by this compound is not extensively documented, related structures have been identified as allosteric modulators. For instance, 3-(1H-pyrazol-4-yl)pyridine derivatives have been patented as allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor. google.com Negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), such as 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (basimglurant), have also been developed, demonstrating that imidazole-pyridine scaffolds can function as allosteric modulators. nih.gov
Table 1: Receptor Subtype Selectivity of Imidazole and Pyridine Derivatives
| Compound/Derivative Class | Receptor Target | Selectivity Profile | Reference |
| 3,5-diethyl 2-methyl-6-phenyl-4-(trans-2-phenylvinyl)-1,4(R,S)-dihydropyridine-3,5-dicarboxylate (MRS1097) | Adenosine A3 Receptor | 55-fold selective vs A1, 44-fold selective vs A2A | nih.gov |
| Immethridine (4-(1H-imidazol-4(5)-ylmethyl)pyridine) | Histamine H3 Receptor | >300-fold selective vs H4 receptor | nih.gov |
| 3-(1H-pyrazol-4-yl)pyridine derivatives | M4 Muscarinic Acetylcholine Receptor | Allosteric modulators | google.com |
| Basimglurant | Metabotropic Glutamate Receptor 5 (mGlu5) | Negative allosteric modulator | nih.gov |
The binding of a ligand to its receptor often induces conformational changes in both the ligand and the receptor, a process known as induced fit. These changes are fundamental to receptor activation or inhibition. For G protein-coupled receptors (GPCRs), such as histamine and adenosine receptors, agonist binding stabilizes a specific active conformation, leading to downstream signaling.
Cryo-electron microscopy studies of the histamine H4 receptor have revealed that the binding of agonists like histamine and the selective agonist imetit (B1201578) induces distinct conformational changes. nih.gov Specifically, the binding of a subtype-selective agonist can cause conformational shifts in key amino acid residues, such as Phe3447.39, leading to the formation of an "aromatic slot" that is crucial for receptor activation. nih.gov The imidazole ring of histamine and related agonists is typically stabilized within a binding pocket through π-π stacking interactions with aromatic residues like Tyr953.33 and Trp3166.48. nih.gov
Computational docking studies have further underscored the importance of accounting for ligand-induced conformational changes. Docking inhibitors to a single, rigid protein structure often fails to accurately predict the correct binding mode. nih.govnih.gov Utilizing multiple protein conformations in docking protocols significantly improves the prediction of ligand binding conformations and affinities, highlighting the dynamic nature of the ligand-receptor interaction. nih.govnih.gov For example, in the case of protein tyrosine phosphatase 1B (PTP1B), docking inhibitors to their cognate crystal structures, which inherently account for induced fit, yields a much better correlation between predicted binding energy and the actual binding mode compared to docking to a non-cognate structure. nih.gov
Enzyme Interaction Mechanisms (Inhibition, Activation, Substrate Mimicry)
The imidazole and pyridine moieties present in this compound are found in numerous enzyme inhibitors and activators, suggesting its potential to interact with various enzyme classes.
The structural basis for the interaction of imidazole and pyridine-containing ligands with enzymes has been elucidated for several enzyme families, including protein kinases and cytochrome P450s.
Protein kinases, which are often dysregulated in diseases like cancer, are a major target for inhibitors containing the imidazo[1,2-a]pyridine (B132010) scaffold. nih.gov X-ray crystallography of kinase-inhibitor complexes reveals that these compounds typically bind in the ATP-binding pocket, forming specific hydrogen bonds and hydrophobic interactions with key residues. For example, the discovery of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as potent inhibitors of activin-like kinase 2 (ALK2) was driven by structure-based design to optimize interactions within the kinase domain. nih.gov
In the case of cytochrome P450 enzymes (CYPs), which are involved in metabolism, the binding of ligands can induce significant conformational changes. Azole-containing compounds, which include imidazoles, are well-known CYP inhibitors. Structural studies of CYP121 show that the binding of azole inhibitors leads to the formation of a single, stable ligand-bound conformation from a more flexible, ligand-free state. nih.gov The binding of these inhibitors directly to the heme iron is a common mechanism of inhibition. Furthermore, allosteric effects have been observed where the binding of a redox partner protein can influence the conformation of the active site and ligand binding affinity. nih.gov
Table 2: Examples of Enzyme Interactions with Imidazole/Pyridine-Containing Compounds
| Enzyme Family | Compound Class | Interaction Details | Reference |
| Cholinesterases (AChE, BChE) | Imidazotriazole-based thiazolidinones | Dual inhibition with varying kinetic profiles (competitive, non-competitive, uncompetitive) | nih.gov |
| Activin-like Kinase 2 (ALK2) | Imidazo[1,2-a]pyridine-3-ylquinolines | Potent inhibition by binding to the ATP-binding pocket | nih.gov |
| Cytochrome P450 (CYP121) | Azole-containing inhibitors | Direct coordination to heme iron; induces conformational changes in the active site | nih.gov |
Interactions with Ion Channels and Transporters: Mechanistic Insights from in vitro Electrophysiology
The interaction of pyridine and its derivatives with ion channels and transporters has been investigated, although specific data for this compound is limited.
Studies on 1,4-dihydropyridine (B1200194) derivatives, which are structurally related to pyridines, have shown that these compounds can interact with L-type calcium channels. nih.gov Interestingly, these compounds also demonstrate affinity for adenosine receptors, and modifications to the chemical structure can shift the selectivity between these two targets. For example, compound 28 (MRS1097) was found to be highly selective for A3 adenosine receptors over L-type calcium channels. nih.gov
Furthermore, some pyridine derivatives have been shown to interact with neurotransmitter transporters. For instance, nicardipine, a dihydropyridine, was found to displace radioligand from the Na+-independent adenosine transporter with an apparent affinity in the micromolar range. nih.gov In contrast, the more A3-selective compound, MRS1097, showed negligible interaction with this transporter, indicating that structural modifications can fine-tune the interaction profile with transporters as well. nih.gov
In vitro electrophysiology would be a key technique to directly probe the effects of this compound on the function of various ion channels. This method allows for the measurement of ion currents through specific channels in response to the application of the compound, providing direct evidence of channel block or modulation. However, such specific studies for this particular compound have not been identified in the reviewed literature.
Modulation of Intracellular Signaling Pathways at the Molecular Level
The imidazole-pyridine scaffold is a prominent structural motif in a variety of pharmacologically active agents, particularly in the context of kinase inhibition. Pre-clinical research on compounds structurally related to this compound reveals a capacity to modulate key intracellular signaling pathways implicated in cell proliferation, survival, and inflammatory responses. These pathways are often dysregulated in diseases such as cancer.
Compounds featuring an imidazo[4,5-b]pyridine core have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. acs.org The FLT3 signaling pathway is crucial for the normal development of hematopoietic stem cells, and its aberrant activation, often through internal tandem duplication (FLT3-ITD) mutations, is a driver in acute myeloid leukemia (AML). Inhibition of FLT3 by these compounds effectively blocks the downstream signaling cascade. Similarly, Aurora kinases (A, B, and C) are essential for mitotic progression, and their inhibition leads to defects in cell division and ultimately apoptosis. The dual-targeting nature of these agents allows for the simultaneous disruption of both proliferation and cell cycle regulation pathways. acs.org In vivo studies with such compounds have demonstrated significant tumor growth inhibition, correlating with the modulation of these kinase pathways. acs.org
Another critical signaling axis targeted by imidazole-pyridine derivatives is the p38 mitogen-activated protein kinase (MAPK) pathway. Specifically, imidazol-5-yl pyridine derivatives have been repurposed and optimized as potent inhibitors of p38α (MAPK14). nih.gov The p38α kinase is a central regulator of the inflammatory response, controlling the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov By inhibiting p38α, these compounds effectively suppress the production of these cytokines in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This demonstrates a clear mechanism of action at the molecular level, interrupting the signaling cascade that leads to an inflammatory phenotype.
Furthermore, derivatives based on an imidazole[1,2-a]pyridine skeleton have been developed as inhibitors of cyclin-dependent kinase 9 (CDK9). nih.gov CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transcription of many genes, including oncogenes like MYC. Inhibition of CDK9 by these compounds leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells. nih.gov
The epidermal growth factor receptor (EGFR) signaling pathway is another well-established target for this class of compounds. Imidazole[1,5-a]pyridine derivatives have shown potential as EGFR tyrosine kinase inhibitors, which would interfere with downstream pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways that control cell growth and survival. nih.gov
The histamine H3 receptor, a G protein-coupled receptor (GPCR), also interacts with ligands containing the imidazole-pyridine motif. As a presynaptic autoreceptor in the central nervous system, its modulation affects the release of several neurotransmitters. nih.gov Activation of the H3 receptor typically leads to the inhibition of adenylyl cyclase through Gαi/o proteins, resulting in decreased cyclic AMP (cAMP) levels. vu.nl This in turn affects downstream effectors like protein kinase A (PKA) and the transcription factor CREB. vu.nl Additionally, H3 receptor activation can modulate the PI3K-Akt-GSK3β pathway and ion channels. vu.nl
The table below summarizes the effects of various imidazole-pyridine derivatives on different intracellular signaling pathways based on pre-clinical findings.
| Compound Class | Target(s) | Modulated Pathway(s) | Cellular Effect |
| Imidazo[4,5-b]pyridines | FLT3, Aurora Kinases | FLT3 signaling, Mitotic progression | Inhibition of proliferation, Induction of apoptosis acs.org |
| Imidazol-5-yl pyridines | p38α (MAPK14) | Inflammatory cytokine biosynthesis (TNF-α, IL-1β, IL-6) | Anti-inflammatory response nih.gov |
| Imidazole[1,2-a]pyridines | CDK9 | Transcriptional regulation | Induction of apoptosis nih.gov |
| Imidazole[1,5-a]pyridines | EGFR | EGFR tyrosine kinase signaling | Potential anticancer activity nih.gov |
| Imidazole-pyridine analogs | Histamine H3 Receptor | Gαi/o-cAMP-PKA-CREB, PI3K-Akt-GSK3β | Neuromodulation vu.nl |
Non-Covalent Interactions: Hydrogen Bonding, Pi-Stacking, and Halogen Bonding in Binding Pockets
The efficacy of any pharmacologically active molecule is fundamentally governed by its ability to recognize and bind to its biological target. For compounds based on the this compound structure, this interaction is driven by a combination of non-covalent forces. Molecular docking and crystallography studies of related imidazole-pyridine derivatives have provided significant insights into these interactions within protein binding pockets.
Hydrogen Bonding: Hydrogen bonds are critical for the specificity and affinity of ligand-protein interactions. The imidazole and pyridine rings of this scaffold contain nitrogen atoms that can act as hydrogen bond acceptors, while the N-H of the imidazole can act as a hydrogen bond donor. In kinase inhibitors with an imidazo[1,2-a]pyridine core, for example, the pyridine nitrogen often forms a crucial hydrogen bond with the "hinge region" of the kinase ATP-binding site, mimicking the interaction of the adenine (B156593) base of ATP. nih.gov For instance, in the CDK9 active site, the aminopyrimidine group of a lead compound forms two strong hydrogen bonds with the backbone of Cys106 in the hinge region. nih.gov Similarly, in studies of imidazolyl pyrazolopyridine derivatives, hydrogen bonds are observed with key residues in the target's active site. researchgate.net
Pi-Stacking: The aromatic nature of both the imidazole and pyridine rings makes them amenable to π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the binding pocket. These interactions contribute significantly to the binding affinity. Molecular docking studies of imidazo[1,2-a]pyridine derivatives targeting CDK9 have shown that the imidazole structure can form π-π stacking interactions with a key phenylalanine residue (Phe103) in the gatekeeper region of the active site. nih.gov In another example, a stacking interaction between a non-imidazole histamine H3 antagonist and the receptor has been noted to stabilize the molecular packing. nih.gov The geometry of these interactions can vary from parallel-displaced to T-shaped, each with different energetic contributions. google.com
Halogen Bonding: Although not applicable to the parent compound this compound, halogenated derivatives are common in drug design. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. This interaction is directional and can be surprisingly strong, contributing to binding affinity and selectivity. Studies on halopyridine complexes have detailed the nature of these bonds, noting that their strength is influenced by the type of halogen and its position on the pyridine ring. rsc.org
The following table provides examples of non-covalent interactions observed in pre-clinical studies of imidazole-pyridine analogs.
| Compound Class/Derivative | Target | Interacting Residue(s) | Type of Interaction |
| Imidazole[1,2-a]pyridine | CDK9 | Cys106 | Hydrogen Bond nih.gov |
| Imidazole[1,2-a]pyridine | CDK9 | Phe103 | π-π Stacking nih.gov |
| Imidazolyl pyrazolopyridine | Breast Cancer Target | His222, Tyr216, Lys270 | Hydrogen Bond asianpubs.org |
| Non-imidazole Piperazine | Histamine H3 Receptor | Not specified | Stacking Interaction nih.gov |
These non-covalent interactions collectively determine the orientation and residence time of the ligand in the binding pocket, which in turn dictates its biological activity. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective therapeutic agents based on the imidazole-pyridine scaffold.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Analogs
Design Principles for 3-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine Analogs
The design of analogs of this compound is primarily guided by the established pharmacophore model for histamine (B1213489) H3 receptor antagonists. This model generally requires the presence of a basic amine group, which is protonated at physiological pH, connected via a flexible or rigid linker to a heterocyclic or aromatic moiety. In the case of this compound, the imidazole (B134444) ring serves as a crucial recognition element, while the pyridine (B92270) ring can be systematically modified to fine-tune the compound's properties.
A key design strategy involves scaffold hopping, where parts of the molecule are replaced with other chemical groups to explore new chemical space while retaining biological activity. nih.gov This approach is often employed to address issues such as metabolic instability or off-target effects. For instance, the imidazole ring, while important for affinity, has been associated with the inhibition of cytochrome P450 enzymes, prompting researchers to explore non-imidazole replacements. researchgate.net
Furthermore, the principles of rational drug design are heavily utilized, taking into account factors like ADME (absorption, distribution, metabolism, and excretion) properties, drug-likeness, and potential toxicity from the early stages of analog development. nih.gov Computational methods, including molecular docking and dynamics simulations, play a vital role in predicting the binding modes of designed analogs and estimating their binding affinities, thereby prioritizing synthetic efforts. nih.gov
Systematic Chemical Modifications of the Pyridine Moiety
One common modification is the introduction of substituents onto the pyridine ring. The nature and position of these substituents can significantly impact affinity and selectivity. For instance, in other series of H3 antagonists, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the pyridine ring, influencing its interaction with the receptor. nih.gov
Another strategy involves the replacement of the pyridine ring with other heterocyclic systems as bioisosteres. This approach aims to retain the key interactions of the pyridine nitrogen while potentially improving other properties like metabolic stability or solubility. For example, in a different context of antihistamines, replacing a pyridine ring with a saturated bioisostere like 3-azabicyclo[3.1.1]heptane led to a dramatic improvement in solubility and metabolic stability. nih.gov While not directly tested on the this compound scaffold, this highlights a potential avenue for modification.
The position of the nitrogen atom within the aromatic ring is also a critical factor. Studies on related structures have shown that changing the substitution pattern of the pyridine ring can lead to significant changes in biological activity. nih.gov
Table 1: Hypothetical Modifications of the Pyridine Moiety and Their Potential Impact on H3 Receptor Affinity This table is illustrative and based on general principles of medicinal chemistry, as specific public data for this exact scaffold is limited.
| Modification | Rationale | Predicted Impact on Affinity |
|---|---|---|
| Introduction of a small alkyl group (e.g., methyl) | May enhance van der Waals interactions in a hydrophobic pocket. | Potentially increase |
| Introduction of a halogen (e.g., chloro, fluoro) | Can alter electronic properties and may form halogen bonds. | Variable, could increase or decrease |
| Replacement with a pyrimidine (B1678525) ring | Investigates the importance of the second nitrogen atom. | Likely to decrease unless specific interactions are formed |
| Replacement with a phenyl ring | Removes the hydrogen bond accepting nitrogen. | Likely to significantly decrease |
Systematic Chemical Modifications of the Imidazole Moiety
The imidazole moiety is a cornerstone of many histamine H3 receptor ligands, including this compound, as it mimics the natural ligand, histamine. However, the imidazole ring is also associated with certain liabilities, such as the inhibition of cytochrome P450 enzymes, which has prompted extensive research into its modification or replacement. researchgate.net
One approach involves the introduction of substituents on the imidazole ring. However, modifications at this position are often detrimental to activity, as the unsubstituted imidazole is crucial for key interactions with the receptor, likely through hydrogen bonding.
A more common and often successful strategy is the replacement of the imidazole ring with other heterocyclic scaffolds that can maintain the necessary interactions for H3 receptor binding. This bioisosteric replacement aims to improve the drug-like properties of the compounds while preserving or enhancing their affinity. For example, in various series of H3 antagonists, the imidazole ring has been successfully replaced with moieties like piperidine (B6355638). nih.gov
Another strategy is to alter the electronics and basicity of the imidazole ring through the introduction of different substituents, though this can be a delicate balance, as significant changes can disrupt the essential binding interactions.
Table 2: Impact of Imidazole Modifications in Related Histamine H3 Antagonist Scaffolds Data adapted from studies on related imidazole-containing H3 antagonists.
| Scaffold | Modification | Resulting Affinity (pKi) | Reference |
|---|---|---|---|
| Imidazole-based antagonist | Introduction of a methyl group on the imidazole | Often leads to a decrease in affinity | General observation |
| Imidazopyridine series | Replacement of imidazole with other heterocycles | Varies, some replacements maintain potency | nih.gov |
Modifications of the Ethyl Linker and Bridge Length Variations
The ethyl linker connecting the pyridine and imidazole moieties in this compound plays a critical role in defining the spatial relationship between these two key pharmacophoric elements. Variations in the length and rigidity of this linker have been shown to have a profound impact on the affinity and selectivity of histamine H3 receptor antagonists.
Studies on various classes of H3 antagonists have demonstrated that the optimal linker length is often between three and six atoms. Elongating or shortening the linker can lead to a decrease in affinity, as it alters the ability of the molecule to adopt the optimal conformation for binding to the receptor. For example, in a series of non-imidazole H3 antagonists, increasing the alkyl chain length from six to seven carbons resulted in a significant increase in affinity. nih.gov
The introduction of rigidity into the linker is another common strategy. This can be achieved by incorporating cyclic structures, such as cyclopropane (B1198618) or piperidine rings, into the linker. This conformational constraint can lock the molecule into a more favorable binding conformation, leading to an increase in potency.
Furthermore, the nature of the atoms within the linker can be modified. For instance, replacing carbon atoms with heteroatoms like oxygen or nitrogen can influence the polarity, flexibility, and metabolic stability of the compound.
Table 3: Effect of Linker Length Variation in a Series of Non-Imidazole H3 Antagonists Data from a study on N-alkylguanidine-based H3 antagonists, demonstrating the principle of linker length optimization.
| Compound | Linker Length (n) | H3 Receptor Affinity (pKi) |
|---|---|---|
| Analog 1 | 5 | 7.95 |
| Analog 2 | 6 | 8.38 |
| Analog 3 | 7 | 8.78 |
Source: Adapted from J. Med. Chem. 2000, 43, 12, 2362-2370 nih.gov
Impact of Substituent Effects on Molecular Recognition and Reactivity
The introduction of substituents on either the pyridine or imidazole rings, or on the linker, can have a significant impact on the molecular recognition and reactivity of this compound analogs. These effects can be broadly categorized as electronic, steric, and hydrophobic.
Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can influence the pKa of the ionizable groups in the molecule, such as the pyridine and imidazole nitrogens. This, in turn, affects the charge distribution and the strength of ionic and hydrogen bonding interactions with the receptor. For instance, studies on 3-substituted pyridines have shown a wide range of pKa values depending on the substituent. nih.gov
Steric Effects: The size and shape of a substituent can have a profound impact on binding affinity. Bulky substituents can cause steric hindrance, preventing the molecule from fitting into the binding pocket of the receptor. Conversely, a well-placed substituent can create favorable van der Waals interactions with the receptor, enhancing affinity.
The interplay of these effects is complex, and the optimal substituent is often a compromise between these different factors.
Development of Pharmacophores and Chemical Space Analysis
The development of pharmacophore models has been a cornerstone in the design of novel histamine H3 receptor antagonists, including those based on the this compound scaffold. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity.
For H3 antagonists, these models typically include:
A basic nitrogen center that is protonated at physiological pH.
A hydrogen bond donor/acceptor site, often fulfilled by the imidazole ring.
One or more hydrophobic regions that interact with lipophilic pockets in the receptor.
The analysis of structural features common to various series of H3 antagonists has led to the refinement of these models. For example, some models have identified four hydrogen-bonding site points and two distinct hydrophobic pockets available for antagonist binding. nih.gov
Chemical space analysis is another powerful tool used in drug discovery. It involves the systematic exploration of a vast number of possible chemical structures to identify novel scaffolds and substitution patterns that are likely to have the desired biological activity. By mapping the chemical space around known H3 antagonists, researchers can identify new areas for exploration and design novel compounds with improved properties. nih.gov
These computational approaches, in conjunction with traditional medicinal chemistry, have been instrumental in advancing the field of H3 receptor antagonist research and have provided a rational basis for the design of analogs of this compound.
Applications of 3 2 3h Imidazol 4 Yl Ethyl Pyridine As a Chemical Probe and Research Tool
Development of Fluorescent or Radiolabeled Probes for Target Identification
The core structure of 3-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine is well-suited for modification into fluorescent or radiolabeled probes. These probes are indispensable tools for visualizing, tracking, and quantifying biological targets within cells and tissues, as well as for in vivo imaging techniques like Positron Emission Tomography (PET).
Fluorescent Probes: By chemically attaching a fluorophore (a fluorescent dye) to the pyridine (B92270) or imidazole (B134444) ring, derivatives of this compound can be created to serve as fluorescent probes. These probes can be used in techniques such as confocal microscopy and flow cytometry to study the localization and trafficking of their target proteins in living cells. For instance, fluorescent probes based on a Py-5-labeled histamine (B1213489) derivative have been successfully used for BRET-based binding studies and for visualizing histamine H4 receptors in live cells. nih.gov The selection of the fluorophore and the point of attachment on the parent molecule are critical design considerations to ensure that the probe retains high affinity and selectivity for its intended target.
Radiolabeled Probes: Alternatively, the molecule can be labeled with a radioisotope, such as Carbon-11 ([11C]) or Fluorine-18 ([18F]), to create a radioligand for PET imaging. PET is a powerful non-invasive technique that allows for the quantitative imaging of molecular targets in the living brain and other organs. For example, radiofluorinated pyrazol-4-yl-pyridine derivatives have been developed as PET probes for imaging the muscarinic acetylcholine (B1216132) receptor M4. nih.gov The relatively long half-life of [18F] makes it particularly suitable for PET-guided drug development. nih.gov The development of such probes based on the this compound scaffold would enable the in vivo investigation of its potential biological targets.
| Probe Type | Label | Application | Key Advantage | Example from Related Compounds |
| Fluorescent | Py-5, FITC, Rhodamine | Confocal Microscopy, Flow Cytometry, BRET | High-resolution imaging in live cells | UR-DEBa242 for histamine H3/H4 receptors nih.gov |
| Radiolabeled | Carbon-11 (¹¹C), Fluorine-18 (¹⁸F) | Positron Emission Tomography (PET) | Non-invasive in vivo target quantification | [11C]MK-6884 for muscarinic M4 receptor nih.gov |
Use in Affinity Chromatography and Pull-down Assays for Protein Ligand Discovery
Affinity chromatography and pull-down assays are powerful techniques used to isolate and identify binding partners of a specific molecule from complex biological mixtures like cell lysates. sigmaaldrich.comthermofisher.com The this compound structure can be adapted for these methods to discover its direct protein targets.
In a typical workflow, the compound is chemically modified with a linker arm that allows it to be immobilized on a solid support, such as agarose (B213101) or magnetic beads, creating an "affinity matrix" or "bait". thermofisher.comnih.gov When a cell lysate is passed over this matrix, proteins that specifically bind to the immobilized compound are captured. After washing away non-specific binders, the captured proteins (the "prey") can be eluted and identified using techniques like mass spectrometry. sigmaaldrich.comnih.gov
The imidazole moiety of the compound is particularly useful in a specialized form of affinity chromatography called Immobilized Metal Affinity Chromatography (IMAC). nih.gov The imidazole ring can coordinate with metal ions like Ni²⁺ or Co²⁺ that are chelated to the chromatography matrix, providing a means to purify proteins that bind to the compound. The efficiency of protein capture and release can be finely tuned by adjusting the pH and the concentration of a competing imidazole solution. nih.gov
This approach is invaluable for unbiased target identification and for validating predicted protein-ligand interactions, thereby helping to elucidate the mechanism of action of the compound. nih.gov
Application as a Reference Compound in Mechanistic Enzymology
In the field of mechanistic enzymology, reference compounds with well-defined interactions with an enzyme are crucial for validating assays and for studying enzyme kinetics and inhibition mechanisms. Given that many imidazole- and pyridine-containing molecules are known to inhibit various enzymes, particularly kinases, this compound could serve as a valuable reference compound. google.comnih.gov
Once the specific enzyme target(s) of this compound are identified, it can be used as:
A competitive inhibitor standard: In assays screening for new inhibitors, it can be used as a positive control to confirm that the assay is performing correctly.
A tool for kinetic studies: By analyzing how the compound affects the rate of the enzymatic reaction at different substrate concentrations, researchers can determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its inhibition constant (Ki).
A structural probe: When co-crystallized with its target enzyme, the resulting X-ray crystal structure can reveal the specific amino acid residues involved in binding, providing a detailed map of the enzyme's active site. This information is critical for structure-based drug design.
Role in the Design of Covalent Probes and Activity-Based Protein Profiling
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to study enzyme function directly in native biological systems. nih.govnih.gov ABPP utilizes activity-based probes (ABPs), which are small molecules that typically consist of a recognition element, a reactive group (or "warhead"), and a reporter tag. nih.gov The this compound scaffold can serve as the recognition element for designing novel ABPs.
To transform it into a covalent probe, the molecule would be functionalized with a mildy electrophilic "warhead" that can form a covalent bond with a nucleophilic amino acid residue (like cysteine, serine, or lysine) in the active site of a target enzyme. nih.gov This covalent labeling event is often mechanism-based and depends on the catalytic activity of the enzyme, making ABPs highly specific for active enzyme forms.
The design of such probes involves a careful balance between non-covalent affinity (KI) and the rate of covalent inactivation (kinact). nih.gov Once the target is covalently labeled, the reporter tag (e.g., biotin (B1667282) or a fluorophore) allows for the detection, enrichment, and identification of the target protein from a complex proteome. This approach enables a site-specific investigation of drug-protein interactions and can reveal both on-target and off-target activities of a compound across the entire proteome. nih.gov
| Component | Function | Example Moiety |
| Recognition Element | Provides binding affinity and selectivity for the target protein. | This compound |
| Reactive Group ("Warhead") | Forms a stable covalent bond with a nucleophilic residue in the active site. | Acrylamide, Chloroacetamide, Fluorophosphonate |
| Reporter Tag | Enables visualization and/or enrichment of the labeled protein. | Biotin, Fluorescent Dyes (e.g., Rhodamine), Click-Chemistry Handle (e.g., Alkyne) |
Potential as a Building Block in Complex Molecular Architectures or Materials
Beyond its applications as a biological probe, the rigid, heterocyclic structure of this compound makes it a promising building block, or "scaffold," for the construction of more complex molecular architectures and functional materials. The pyridine and imidazole rings offer defined geometries and specific sites for further chemical modification, allowing for the programmed assembly of supramolecular structures.
Potential applications in this area include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in both the pyridine and imidazole rings can act as ligands, coordinating to metal ions to form extended one-, two-, or three-dimensional networks. These materials have potential applications in gas storage, catalysis, and sensing.
Liquid Crystals: By attaching long alkyl chains, the core scaffold could be used to design new liquid crystalline materials, where the molecules self-assemble into ordered phases with unique optical and electronic properties.
Organic Electronics: The electron-rich nature of the heterocyclic system suggests potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where it could be incorporated into larger conjugated systems that transport charge or emit light. The synthesis of various pyridine derivatives highlights their role in creating compounds with specific electronic and conformational properties. nih.gov
The synthesis of imidazole-pyridine hybrids is an active area of research, with methods being developed to create diverse libraries of these compounds for various applications, from anticancer agents to functional materials. nih.govresearchgate.net
Future Research Directions and Open Questions in the Field of 3 2 3h Imidazol 4 Yl Ethyl Pyridine Research
Exploration of Novel Synthetic Pathways and Catalytic Approaches
The development of efficient and versatile synthetic routes is paramount for enabling broader research into 3-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine and its analogues. Current synthetic strategies for related compounds often involve multi-step processes. Future research should focus on pioneering more streamlined and sustainable methods.
One promising avenue is the application of transition metal-catalyzed cross-coupling reactions . Recent advancements in nickel catalysis have enabled the direct C-H arylation and alkenylation of imidazoles, offering a potential route to functionalize the imidazole (B134444) core. nih.gov Similarly, copper- and rhodium-catalyzed reactions have been effectively used for the synthesis of substituted imidazoles. organic-chemistry.org Investigating the applicability of these catalytic systems to construct the bond between the ethyl-imidazole and pyridine (B92270) moieties could lead to more efficient syntheses.
Another area ripe for exploration is the use of multi-component reactions (MCRs) . MCRs, which combine three or more starting materials in a single pot, offer significant advantages in terms of atom economy and operational simplicity. The development of a novel MCR that assembles the this compound scaffold from simple precursors would be a substantial breakthrough. Microwave-assisted organic synthesis could also be explored to accelerate reaction times and improve yields, as has been demonstrated for other imidazole derivatives. researchgate.netmdpi.com
Furthermore, the exploration of biocatalysis and flow chemistry could offer greener and more scalable synthetic alternatives. Engineered enzymes could potentially catalyze key bond-forming steps with high chemo- and regioselectivity, while flow chemistry can provide enhanced control over reaction parameters, leading to improved yields and safety profiles.
Deeper Mechanistic Understanding of Complex Biological Systems Interactions
The structural motifs of pyridine and imidazole are present in a vast array of biologically active molecules, suggesting that this compound may interact with various biological targets. nih.govnih.gov Future research should aim to elucidate these interactions to understand the compound's potential pharmacological profile.
A key area of investigation would be its interaction with G protein-coupled receptors (GPCRs) , a major class of drug targets. nih.govkhanacademy.org The imidazole ring is a known component of ligands for histamine (B1213489) receptors, a subset of GPCRs. Therefore, assessing the binding affinity and functional activity of this compound at various GPCRs is a critical first step.
Moreover, the pyridine ring is a common scaffold in kinase inhibitors . nih.govrsc.org Investigating the potential of this compound to inhibit various kinases, particularly those implicated in cancer and inflammatory diseases, could uncover novel therapeutic applications. nih.govijsrtjournal.com Techniques such as kinase profiling assays would be instrumental in this endeavor.
To gain a deeper mechanistic understanding, studies should move beyond simple binding assays. Investigating the downstream signaling pathways affected by the compound, its influence on protein-protein interactions, and its potential for allosteric modulation will be crucial. youtube.com
Advancements in Computational Modeling for Predictive Chemical Biology
Computational modeling and predictive chemical biology are indispensable tools for accelerating drug discovery and understanding molecular interactions. cas.orgresearchgate.netmalvernpanalytical.com For this compound, computational approaches can guide experimental work and provide valuable insights.
Molecular docking studies can be employed to predict the binding modes of the compound with a wide range of biological targets, including GPCRs and kinases. nih.gov This can help prioritize experimental screening efforts. For instance, docking simulations could predict the binding affinity of the compound to various subtypes of histamine or adrenergic receptors.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the compound's interaction with its targets, revealing details about conformational changes and the stability of the ligand-receptor complex. nih.gov This can aid in understanding the mechanism of action at an atomic level.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of analogues of this compound. nih.gov By correlating structural features with biological activity, these models can guide the design of new derivatives with improved potency and selectivity. The use of advanced machine learning algorithms and knowledge graphs could further enhance the predictive power of these models. cas.org
Development of Next-Generation Chemical Probes and Research Tools
Chemical probes are essential for dissecting complex biological processes. This compound and its derivatives could serve as a scaffold for the development of novel research tools.
One exciting direction is the creation of fluorescent probes . By conjugating a fluorophore to the core structure, it may be possible to develop probes for visualizing specific biological targets or processes in living cells. For example, imidazo[1,2-a]pyridine-based fluorescent probes have been developed for detecting reactive oxygen species. mdpi.com This approach could be adapted to create tools for studying the biological roles of the targets of this compound.
Another area of development is photoaffinity labels . These are probes that can be used to covalently label their biological targets upon photoactivation, enabling target identification and validation. Designing and synthesizing photoactivatable derivatives of this compound could be a powerful strategy for discovering its molecular targets.
Furthermore, the development of biotinylated or clickable analogues would facilitate pull-down assays and other chemical biology techniques for identifying binding partners and studying target engagement. These tools are crucial for understanding the full spectrum of the compound's biological interactions.
Interdisciplinary Research with Material Science, Nanotechnology, or Bio-conjugation Chemistry
The unique chemical properties of the pyridine and imidazole moieties open up possibilities for interdisciplinary research beyond traditional medicinal chemistry.
In material science , pyridine derivatives have been investigated for their potential as corrosion inhibitors and in the development of high-energy materials. researchgate.netresearchgate.net Exploring the properties of this compound in these contexts could lead to novel applications. The conjugated system present in the molecule could also be of interest for developing organic electronic materials. wikipedia.org
In the field of nanotechnology , imidazole compounds have been used to coat nanoparticles to enhance their stability and functionality. mdpi.com Investigating the use of this compound as a capping agent for metallic nanoparticles could lead to new materials with interesting catalytic or biomedical properties. There is also potential for its use in drug delivery systems. researchgate.net
Bio-conjugation chemistry offers another exciting frontier. The pyridine and imidazole rings provide handles for conjugation to other molecules, such as proteins, polymers, or other small molecules. sigmaaldrich.com This could be exploited to create novel bioconjugates with tailored properties, for example, for targeted drug delivery or as components of diagnostic assays. The late-stage functionalization of the pyridine ring is an active area of research that could be applied to this compound. utexas.edu
Q & A
Q. What are the recommended synthetic routes for 3-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling pyridine derivatives with imidazole-containing precursors. A common approach is the alkylation of 3H-imidazole-4-yl-ethyl bromide with pyridine under basic conditions. Key considerations include:
- Protecting Groups : Imidazole’s NH group may require protection (e.g., using Boc or benzyl groups) to avoid side reactions during alkylation .
- Catalysis : Transition-metal catalysts (e.g., Pd or Cu) can enhance coupling efficiency, especially for sterically hindered intermediates.
- Purification : Column chromatography or recrystallization is critical due to the compound’s polarity. Reported yields range from 40–70%, with impurities often arising from incomplete deprotection or byproduct formation.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR can confirm the ethyl bridge between pyridine and imidazole moieties. Aromatic protons in pyridine (δ 7.2–8.5 ppm) and imidazole (δ 7.0–7.5 ppm) should integrate correctly .
- X-ray Crystallography : For structural elucidation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and torsional strain in the ethyl linker. Ensure high-resolution data (<1.0 Å) to avoid ambiguity in imidazole proton positions .
Advanced Research Questions
Q. How can computational methods predict the coordination behavior of this compound in metal complexes, and what parameters are critical for accuracy?
- Methodological Answer :
- DFT Calculations : Prioritize basis sets (e.g., B3LYP/6-311+G(d,p)) to model the compound’s electron-rich imidazole and pyridine nitrogen atoms. Solvent effects (e.g., PCM model) should be included to simulate real-world conditions.
- Ligand Field Analysis : Compare calculated redox potentials (e.g., HOMO-LUMO gaps) with experimental cyclic voltammetry data to validate coordination strength. Reference electrochemical studies on analogous Re(I)/Mn(I) complexes for benchmarking .
Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?
- Methodological Answer :
- Assay Standardization : Control variables such as cell line selection (e.g., HeLa vs. HEK293), compound purity (≥98% by HPLC), and solvent (DMSO concentration ≤0.1%).
- Metabolic Stability : Investigate metabolism using -labeled analogs to track degradation pathways, as seen in studies on structurally related anti-cancer agents .
- Structure-Activity Relationships (SAR) : Synthesize derivatives with modified pyridine/imidazole substituents to isolate bioactive motifs.
Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?
- Methodological Answer :
- pH Buffering : Maintain pH 6–8 to prevent protonation/deprotonation of imidazole (pKa ~7.0). Use phosphate-buffered saline (PBS) for physiological compatibility.
- Light Sensitivity : Store solutions in amber vials at –20°C to avoid photodegradation. Monitor stability via UV-Vis spectroscopy (λ = 260–280 nm) over 72 hours.
Data Analysis and Experimental Design
Q. How can researchers resolve ambiguities in crystallographic data for metal complexes of this ligand?
- Methodological Answer :
- Twinned Data : Use SHELXD for structure solution and SHELXL for refinement. Apply TWINABS to correct for twinning artifacts, particularly in low-symmetry space groups .
- Disorder Modeling : For flexible ethyl linkers, apply PART instructions in SHELXL to refine occupancies of disordered atoms.
Q. What electrochemical techniques are suitable for studying redox-active derivatives of this compound?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode) in anhydrous THF or DMF. Reference potentials against SCE and compare with Re(I)/Mn(I) complexes to assess ligand donor strength .
- Controlled-Potential Electrolysis : Isolate oxidized/reduced species for spectroscopic characterization (e.g., EPR for radical intermediates).
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
